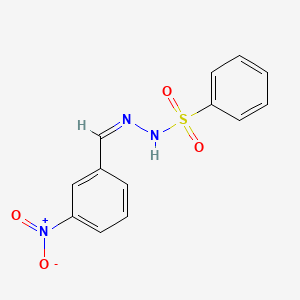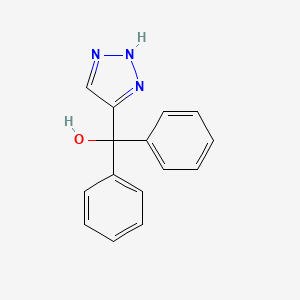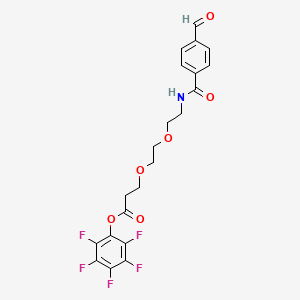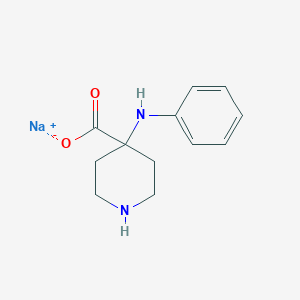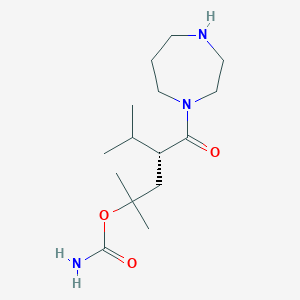
(R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a complex organic compound that features a diazepane ring, a carbamate group, and a dimethylhexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate typically involves multi-step organic reactions. One common method includes the formation of the diazepane ring through cyclization reactions, followed by the introduction of the carbamate group via carbamoylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or industrial effect.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepane derivatives: These compounds share the diazepane ring structure but differ in their substituents.
Carbamate derivatives: These compounds share the carbamate group but differ in their backbone structure.
Uniqueness
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H29N3O3 |
|---|---|
Peso molecular |
299.41 g/mol |
Nombre IUPAC |
[(4R)-4-(1,4-diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl] carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)12(10-15(3,4)21-14(16)20)13(19)18-8-5-6-17-7-9-18/h11-12,17H,5-10H2,1-4H3,(H2,16,20)/t12-/m1/s1 |
Clave InChI |
CUHDMPDNDXQMKU-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)[C@@H](CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
SMILES canónico |
CC(C)C(CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)
![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)
![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)



